N-(2-methoxyphenyl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2-Methoxyphenyl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:
- Position 6 substitution: A 3-nitrophenyl group, introducing electron-withdrawing effects.
- Position 3 substitution: A sulfanyl (-S-) linker connected to an acetamide group.
- Acetamide moiety: Substituted with a 2-methoxyphenyl group, contributing steric bulk and moderate lipophilicity.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4S/c1-30-17-8-3-2-7-16(17)21-19(27)12-31-20-23-22-18-10-9-15(24-25(18)20)13-5-4-6-14(11-13)26(28)29/h2-11H,12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKXIVMQGKVEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The table below compares substituents and molecular properties of the target compound with analogs from the evidence:
*Calculated based on analogous structures.
Key Observations :
- Electron Effects : The 3-nitrophenyl group in the target compound enhances electron-withdrawing properties compared to 4-fluorophenyl (moderate electron-withdrawing) or thiophenyl (electron-rich) .
- Lipophilicity : The 2-methoxyphenyl acetamide group in the target compound likely increases logP compared to polar substituents like trifluoromethoxy .
- Steric Bulk: Benzodioxol and thiophenyl groups at Position 6 introduce planar vs. non-planar steric effects, influencing binding pocket interactions .
Contrasts :
Physicochemical Properties
- Stability : Nitro groups are prone to photodegradation, necessitating formulation adjustments compared to halogenated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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